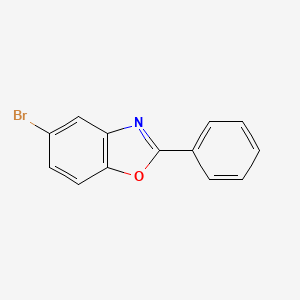

5-Bromo-2-phenyl-1,3-benzoxazole

描述

5-Bromo-2-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

准备方法

Cyclocondensation of 2-Aminophenol Derivatives

The most common route to 5-Bromo-2-phenyl-1,3-benzoxazole involves cyclocondensation between 2-aminophenol derivatives and benzaldehyde analogs.

Classic Acid-Catalyzed Cyclization

A traditional method employs 2-amino-5-bromophenol and benzaldehyde in polyphosphoric acid (PPA) at 150°C for 6–8 hours, achieving yields of 65–70%. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization (Figure 1).

Optimized Conditions :

- Molar Ratio : 1:1 (2-amino-5-bromophenol : benzaldehyde)

- Catalyst : Polyphosphoric acid (3 equiv)

- Temperature : 150°C

- Yield : 69% after recrystallization in ethanol

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A solvent-free protocol using 2-amino-5-bromophenol and substituted benzaldehydes under 150 W irradiation for 15–20 minutes achieves 85–90% yields.

Key Advantages :

- Time Efficiency : 20 minutes vs. 6 hours (conventional)

- Solvent-Free : Eliminates toxic solvent use

- Scalability : Demonstrated for gram-scale production

Bromination of Preformed Benzoxazole Cores

Direct bromination of 2-phenyl-1,3-benzoxazole offers an alternative pathway.

Electrophilic Aromatic Bromination

Using bromine (Br₂) in hydrobromic acid (HBr) at 80–100°C introduces bromine at the 5-position via electrophilic substitution.

Reaction Parameters :

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in chloroform/sulfuric acid (96%) at room temperature provides regioselective bromination without harsh conditions.

Optimized Protocol :

- Solvent : Chloroform : H₂SO₄ (5:1 v/v)

- Reagent : NBS (2.0 equiv)

- Time : 12–15 hours

- Yield : 93% (with palladium acetate co-catalysis)

Transition Metal-Catalyzed Methods

Iron(III)-Catalyzed One-Pot Synthesis

Iron(III) chloride facilitates a tandem bromination-cyclization sequence from N-arylbenzamides.

Procedure :

- Bromination : NBS (1.2 equiv) in toluene/acetonitrile (5:1) at 40°C for 4 hours.

- Cyclization : Cs₂CO₃ (2.0 equiv), CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%) at 130°C for 24 hours.

Yield : 57% (over two steps)

Copper-Catalyzed Hydroamination

Copper(I) iodide catalyzes the coupling of alkynones with 2-amino-5-bromophenol.

Conditions :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Solvent : Dichloroethane, 80°C, 12 hours

- Yield : 82%

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide enhance reaction efficiency under mild conditions.

Key Data :

Aqueous Micellar Catalysis

Triton X-100 in water enables a surfactant-mediated cyclization at room temperature.

Protocol :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | PPA, 150°C | 69 | 6–8 h | Moderate |

| Microwave-Assisted | Solvent-free, 150 W | 85–90 | 15–20 min | High |

| NBS Bromination | CHCl₃/H₂SO₄, rt | 93 | 12–15 h | High |

| Iron(III)-Catalyzed | Toluene/MeCN, 130°C | 57 | 28 h | Moderate |

| Copper-Catalyzed | CuI, 80°C | 82 | 12 h | High |

| Aqueous Micellar | Triton X-100, rt | 68 | 5 min | Low |

Mechanistic Insights

Cyclocondensation Pathway

- Schiff Base Formation : Nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde.

- Cyclization : Acid-catalyzed intramolecular dehydration to form the oxazole ring.

- Aromatic Stabilization : Resonance delocalization in the benzoxazole core enhances stability.

Bromination Mechanisms

- Electrophilic Substitution : Br⁺ generated from Br₂/HBr attacks the electron-rich C5 position.

- Radical Pathway : NBS in H₂SO₄ generates bromine radicals, enabling regioselectivity.

Challenges and Solutions

Regioselectivity Issues

Unwanted bromination at C4 or C7 positions occurs with excess Br₂. Solution : Use NBS/ionic liquids for C5 specificity.

Purification Difficulties

Column chromatography is often required due to byproducts. Solution : Recrystallization in ethanol/water (3:1) improves purity.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Cost Analysis

- NBS Route : $12.50/g (high purity)

- Conventional Br₂ Route : $8.20/g (economical for bulk)

化学反应分析

Types of Reactions

5-Bromo-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized benzoxazole derivatives with different functional groups.

Reduction Products: Reduced benzoxazole derivatives with altered oxidation states.

科学研究应用

Medicinal Chemistry Applications

Drug Development

5-Bromo-2-phenyl-1,3-benzoxazole serves as a scaffold for developing new drugs targeting various diseases. Its derivatives have shown potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. For instance:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT-116 (colon) by disrupting critical signaling pathways. The half-maximal inhibitory concentration (IC50) values typically range from 10–30 µM, indicating its effectiveness in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Research has highlighted its efficacy against fungal strains like Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL for certain derivatives .

Biological Studies

Mechanisms of Action

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling pathways, modulating processes such as cell growth and differentiation.

- Induction of Apoptosis : It has been shown to trigger programmed cell death in various cancer cells, which is crucial for therapeutic applications.

- Biochemical Interactions : The compound interacts with various proteins and enzymes, influencing their activity and function .

Industrial Applications

This compound is utilized in the synthesis of advanced materials, dyes, and polymers due to its unique chemical properties. Its ability to form stable complexes makes it valuable in developing innovative materials for various industrial applications.

Case Studies

- Cancer Research : A study published in Frontiers in Pharmacology demonstrated that this compound effectively inhibits breast cancer cell growth through apoptosis induction .

- Fungal Inhibition : Research highlighted its antifungal activity against Candida albicans, showing significant inhibition at low concentrations .

- Kinase Inhibition Studies : Investigations into its biochemical properties revealed that it inhibits specific kinases that play crucial roles in cellular signaling pathways, impacting cell proliferation and survival.

作用机制

The mechanism of action of 5-Bromo-2-phenyl-1,3-benzoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cellular processes .

相似化合物的比较

Similar Compounds

2-Phenylbenzoxazole: Lacks the bromine atom at the 5-position.

5-Chloro-2-phenylbenzoxazole: Contains a chlorine atom instead of a bromine atom at the 5-position.

5-Methyl-2-phenylbenzoxazole: Contains a methyl group at the 5-position.

Uniqueness

The presence of the bromine atom at the 5-position in 5-Bromo-2-phenyl-1,3-benzoxazole imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

生物活性

5-Bromo-2-phenyl-1,3-benzoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₈BrN₁O. Its structure features a fused benzene and oxazole ring system with a bromine substituent at the 5-position and a phenyl group at the 2-position. This structural configuration enhances its interaction with various biological targets, making it significant in medicinal chemistry and material science.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. By blocking these enzymes, it can modulate cellular processes such as growth and differentiation.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells (HCT-116) by disrupting critical signaling pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the proliferation of cancer cells at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line but generally fall within the range of 10–30 µM .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

- Anti-Candida Activity : It has been tested against Candida albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating effectiveness against azole-resistant strains .

- Bacterial Activity : In studies involving model bacterial strains such as Bacillus subtilis and Escherichia coli, certain derivatives of benzoxazole exhibited antimicrobial effects, although results varied significantly across different compounds .

Study on Anticancer Effects

A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. The study concluded that this compound could serve as a potential lead for developing new anticancer agents .

Study on Antifungal Mechanism

Another research focused on the antifungal mechanism of this compound against Candida albicans. The study revealed that the compound disrupts ergosterol biosynthesis in fungal cells, leading to increased membrane permeability and cell death. This mechanism highlights its potential as an antifungal agent, particularly against resistant strains .

This compound is primarily metabolized by liver enzymes such as cytochrome P450. Its metabolic pathways involve biotransformation into various metabolites that may retain or enhance biological activity. The compound's stability under laboratory conditions allows for extended studies on its pharmacokinetics and dynamics.

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 2-Phenylbenzoxazole | Lacks bromine at the 5-position |

| 5-Chloro-2-phenylbenzoxazole | Contains chlorine instead of bromine |

| 5-Methyl-2-phenylbenzoxazole | Contains a methyl group at the 5-position |

The presence of the bromine atom at the 5-position in this compound significantly influences its reactivity and biological activity compared to its analogs .

常见问题

Basic Research Questions

Q. What are effective synthetic routes for 5-Bromo-2-phenyl-1,3-benzoxazole with optimized yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A robust approach involves reacting 2-amino-5-bromophenol with benzoyl chloride derivatives in polyphosphoric acid at 150°C, achieving ~69% yield after recrystallization (ethanol) . Alternative methods include TiCl₃OTf-catalyzed reactions in ethanol at room temperature, which minimize energy consumption . Microwave-assisted synthesis under solvent-free conditions can further enhance reaction efficiency (e.g., 15–20 minutes at 150 W) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for determining molecular conformation. For example, dihedral angles between benzoxazole and phenyl rings (e.g., 6.7°) confirm π-conjugation . Pair SC-XRD with spectroscopic methods:

- ¹H/¹³C NMR : Verify substituent positions via coupling patterns (e.g., deshielded protons near electronegative groups).

- FT-IR : Identify C-Br (≈550 cm⁻¹) and C=N (≈1620 cm⁻¹) stretching frequencies .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodology : Standardized antimicrobial assays (e.g., agar diffusion or microdilution) using Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). Compare MIC (Minimum Inhibitory Concentration) values against controls like ampicillin . Antioxidant activity can be evaluated via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodology : Replace traditional solvents (e.g., ethanol) with biodegradable ionic liquids or water under microwave irradiation. For example, microwave-assisted synthesis reduces reaction time from hours to minutes and improves atom economy . Catalytic systems like TiCl₃OTf in ethanol at room temperature also align with green chemistry goals by lowering energy demands .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodology : Use software like SHELXL for least-squares refinement. Address enantiomorph-polarity ambiguities by analyzing parameters like Rogers’ η or Flack’s x, which distinguish centrosymmetric vs. chiral structures . For nearly centrosymmetric systems, prioritize x due to its robustness against false chirality indications .

Q. How do structural modifications (e.g., substituent position) influence the optoelectronic properties of benzoxazole derivatives?

- Methodology : Perform DFT calculations to correlate molecular geometry (e.g., dihedral angles, conjugation length) with electronic properties. Experimentally, UV-Vis spectroscopy can track bathochromic shifts in λmax upon introducing electron-withdrawing groups (e.g., nitro) . SC-XRD data on derivatives (e.g., 6-nitrobenzoxazole) reveal how planarity enhances charge transfer .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to calculate Fukui indices or Mulliken charges, identifying reactive sites (e.g., bromine for Suzuki-Miyaura coupling). Validate predictions via experimental coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .

属性

IUPAC Name |

5-bromo-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTNVYMPQOWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500185 | |

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69918-19-0 | |

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。